molecular formula C13H19Cl2NO B561966 Bupropion-d9 hydrochloride CAS No. 1189725-26-5

Bupropion-d9 hydrochloride

Cat. No.: B561966
CAS No.: 1189725-26-5
M. Wt: 285.25 g/mol
InChI Key: HEYVINCGKDONRU-WWMMTMLWSA-N
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Description

Bupropion-d9 (hydrochloride) is an analytical reference material used primarily as an internal standard for the quantification of bupropion by gas chromatography or liquid chromatography-mass spectrometry. Bupropion itself is a norepinephrine and dopamine reuptake inhibitor, commonly used as an antidepressant and for smoking cessation .

Mechanism of Action

Target of Action

Bupropion-d9 hydrochloride primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby regulating their availability and activity in the neuronal synapse .

Mode of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of norepinephrine and dopamine, thus prolonging their duration of action within the neuronal synapse . This results in the downstream effects of these neurotransmitters being enhanced .

Biochemical Pathways

Bupropion is metabolized primarily by the cytochrome P450 enzyme CYP2B6 to its primary active metabolite, hydroxybupropion . This process involves hydroxylation, a biochemical pathway that adds a hydroxyl group to the bupropion molecule . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Pharmacokinetics

Bupropion and its metabolites exhibit linear kinetics following chronic administration of 300 to 450 mg/day . After oral administration, peak plasma bupropion concentrations are usually achieved within 2 hours . Bupropion is extensively metabolized in the liver, primarily via CYP2B6 to hydroxybupropion . Less than 1% of a 200 mg oral dose of bupropion hydrochloride appears in the urine as unchanged drug, indicating extensive metabolism of the parent compound .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by this compound leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression and aid in smoking cessation . Bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of bupropion hydrochloride has been reported to be more sustainable and safer when employing flow chemistry . This process avoids the use of obnoxious and corrosive liquid bromine and replaces environmentally questionable solvents with greener co-solvent systems .

Preparation Methods

The synthesis of bupropion-d9 (hydrochloride) involves the incorporation of deuterium atoms into the bupropion molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The industrial production of bupropion hydrochloride can involve greener and safer methods utilizing flow chemistry, which avoids the use of hazardous reagents and solvents . The final product is often isolated through conventional methods such as filtration, decantation, or centrifugation .

Chemical Reactions Analysis

Bupropion-d9 (hydrochloride) undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by metal catalysts and involves the addition of oxygen to the molecule.

    Reduction: This involves the removal of oxygen or the addition of hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common reagents used in these reactions include polymer-bound pyridinium tribromide for bromination and ethereal hydrogen chloride for salt formation . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Bupropion-d9 (hydrochloride) is similar to other deuterated compounds used as internal standards in analytical chemistry. Some similar compounds include:

The uniqueness of bupropion-d9 (hydrochloride) lies in its specific use as an internal standard for the quantification of bupropion, providing more accurate and reliable analytical results .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVINCGKDONRU-WWMMTMLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661833
Record name 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189725-26-5
Record name 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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